Cas no 34692-44-9 (Guanosine5'-(trihydrogen diphosphate), P'®5'-ester with guanosine (9CI))

Guanosine5'-(trihydrogen diphosphate), P'®5'-ester with guanosine (9CI) structure
34692-44-9 structure
Product Name:Guanosine5'-(trihydrogen diphosphate), P'®5'-ester with guanosine (9CI)
Numero CAS:34692-44-9
MF:C20H26N10O15P2
MW:708.425964832306
CID:309316
PubChem ID:135567316
Update Time:2025-04-19

Guanosine5'-(trihydrogen diphosphate), P'®5'-ester with guanosine (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • α,β-diguanosine 5'-diphosphate
    • 5'-ester with guanosine (9CI)
    • Guanosine5'-(trihydrogen diphosphate), P'&reg
    • 86S
    • 34692-44-9
    • Guanosine 5'-(trihydrogen diphosphate), 5'-5'-ester with guanosine
    • DTXSID701166737
    • Diguanosine diphosphate
    • {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}[({[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphinic acid
    • bis{[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl} dihydrogen diphosphate (non-preferred name)
    • Guanosine 5'-(trihydrogen diphosphate), P'-->5'-ester with guanosine
    • CHEBI:185276
    • Guanosine 5'-diphospho-5'-guanosine
    • [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • {[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-2-imino-3,9-dihydro-2H-purin-9-yl)oxolan-2-yl]methoxy}[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-2-imino-3,9-dihydro-2H-purin-9-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphinic acid
    • [[(2~{r},3~{s},4~{r},5~{r})-5-(2-Azanyl-6-Oxidanylidene-1~{h}-Purin-9-Yl)-3,4-Bis(Oxidanyl)oxolan-2-Yl]methoxy-Oxidanyl-Phosphoryl] [(2~{r},3~{s},4~{r},5~{r})-5-(2-Azanyl-6-Oxidanylidene-1~{h}-Purin-9-Yl)-3,4-Bis(Oxidanyl)oxolan-2-Yl]methyl Hydrogen Phosphate
    • Guanosine5'-(trihydrogen diphosphate), P'®5'-ester with guanosine (9CI)
    • Inchi: 1S/C20H26N10O15P2/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(43-17)1-41-46(37,38)45-47(39,40)42-2-6-10(32)12(34)18(44-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1
    • Chiave InChI: LFEYGVXBDRXHGF-MHARETSRSA-N
    • Sorrisi: P(=O)(O)(OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)O)O

Proprietà calcolate

  • Massa esatta: 708.105
  • Massa monoisotopica: 708.105
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 10
  • Conta accettatore di obbligazioni idrogeno: 17
  • Conta atomi pesanti: 47
  • Conta legami ruotabili: 10
  • Complessità: 1320
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -7.8
  • Superficie polare topologica: 372Ų

Proprietà sperimentali

  • Densità: 2.6
  • Punto di ebollizione: 1258.5°Cat760mmHg
  • Punto di infiammabilità: 714.9°C
  • Indice di rifrazione: 2.03
  • PSA: 400.47000
  • LogP: -2.93140
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